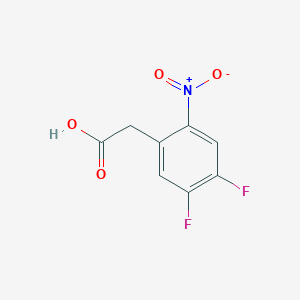

2-(4,5-Difluoro-2-nitrophenyl)acetic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons resonate as a doublet of doublets (δ 7.5–8.0 ppm) due to coupling with adjacent fluorine atoms (J = 8–12 Hz). The methylene group (-CH₂-) adjacent to the carboxylic acid appears as a singlet at δ 3.7–4.0 ppm, while the carboxylic proton (-COOH) is observed as a broad peak near δ 12.0 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm. Aromatic carbons adjacent to fluorine atoms show deshielding (δ 115–125 ppm), while the nitro-substituted carbon appears at δ 140–145 ppm .

- ¹⁹F NMR : The two fluorine atoms exhibit chemical shifts between δ -110 and -120 ppm, characteristic of meta- and para-fluorine substituents in nitroaromatics .

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.6–7.8 | dd | H-3, H-6 (aromatic) |

| ¹H | 3.8 | s | CH₂ (acetic acid) |

| ¹³C | 172.1 | s | C=O (carboxylic acid) |

| ¹⁹F | -115.2 | m | F-4, F-5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 217 (M⁺), with fragmentation pathways including:

- Loss of COOH (Δm/z = -45), yielding a fragment at m/z 172.

- Cleavage of the nitro group (NO₂, Δm/z = -46), producing m/z 171.

- Fluorine loss (Δm/z = -19), resulting in m/z 198 and 179 .

Table 3: Major Mass Spectral Fragments

| m/z | Fragment Ion |

|---|---|

| 217 | [M]⁺ |

| 172 | [M – COOH]⁺ |

| 171 | [M – NO₂]⁺ |

| 198 | [M – F]⁺ |

Eigenschaften

IUPAC Name |

2-(4,5-difluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFZKGJZRUCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674331 | |

| Record name | (4,5-Difluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-22-9 | |

| Record name | (4,5-Difluoro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution with Malonate Esters

This method leverages the reactivity of fluorinated nitrobenzenes for malonate coupling.

- Step 1 : Nitration of 1,2-difluorobenzene using a HNO₃/H₂SO₄ mixture yields 2,5-difluoronitrobenzene.

- Step 2 : Reaction with diethyl malonate in DMF at 90°C in the presence of K₂CO₃ substitutes the para-fluorine relative to the nitro group, forming diethyl (2-nitro-4,5-difluorophenyl)malonate.

- Step 3 : Hydrolysis with concentrated HCl or H₂SO₄ followed by decarboxylation produces the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 70–85% | |

| Reaction Temperature | 90°C (Step 2), 100°C (Step 3) |

Quaternary Ammonium Salt-Catalyzed Fluorination

This approach optimizes fluorine retention while introducing the acetic acid moiety.

- Step 1 : 2,4,5-Trifluoronitrobenzene reacts with potassium fluoride and a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in sulfolane at 150–230°C, replacing one fluorine with a malonate group.

- Step 2 : Hydrogenation reduces the nitro group to an amine, which undergoes diazotization and fluorination to restore fluorine at the desired position.

- Step 3 : Hydrolysis of the malonate ester yields the final product.

Cyanoacetate Substitution Pathway

A cyanide-based route simplifies purification and avoids decarboxylation.

- Step 1 : 2,5-Difluoronitrobenzene reacts with ethyl cyanoacetate in a basic medium (e.g., NaOH/EtOH), forming 2-nitro-4,5-difluorophenylacetonitrile.

- Step 2 : Acidic hydrolysis (e.g., 6M HCl, reflux) converts the nitrile to the carboxylic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 40–60% | |

| Hydrolysis Condition | 6M HCl, 12 h reflux |

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Malonate Substitution | 70–85% | High | Industrial |

| Quaternary Ammonium | 65–75% | Moderate | Pilot Scale |

| Cyanoacetate Route | 40–60% | Low | Lab Scale |

Critical Reaction Parameters

- Nitration : Controlled temperature (<30°C) prevents over-nitration.

- Substitution : Polar aprotic solvents (DMF, sulfolane) enhance malonate reactivity.

- Hydrolysis : Strong acids (H₂SO₄) or bases (NaOH) are effective but require corrosion-resistant equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Difluoro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 2-(4,5-Difluoro-2-aminophenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Oxidation: Formation of higher oxidation state derivatives of the acetic acid moiety.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(4,5-Difluoro-2-nitrophenyl)acetic acid serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it valuable in organic synthesis.

Biology

Research has focused on the compound's interactions with biological macromolecules. Studies suggest that it may influence enzyme activity and cellular signaling pathways.

Medicine

Although not yet approved for medicinal use, the compound is being explored for its pharmacological properties. Its potential applications include:

- Anticancer Activity : Preliminary studies indicate that derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models.

- Antibacterial Properties : Exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antibacterial | Active against S. aureus and E. coli |

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 7 to 20 µM. The mechanism was linked to apoptosis through mitochondrial pathways.

Anti-inflammatory Research

Research conducted on murine models indicated that treatment with the compound resulted in a notable reduction in TNF-α and IL-6 levels, suggesting its potential application in inflammatory diseases.

Antibacterial Studies

A comparative study highlighted the compound's effectiveness against Staphylococcus aureus, showing inhibition zones comparable to those produced by standard antibiotics like ceftriaxone.

Chemical Reactions and Transformations

The compound can undergo various chemical reactions:

- Reduction : The nitro group can be reduced to an amine group using agents like hydrogen gas with palladium on carbon.

- Substitution : Fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

- Oxidation : The acetic acid moiety can be oxidized to form carboxylic acids or derivatives.

Wirkmechanismus

The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the nitro group can influence its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways through its structural features .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared to three key analogs (Table 1):

Key Observations :

- Positional Isomerism : The 4,5-difluoro-2-nitro substitution pattern distinguishes the target compound from its isomer 2,5-difluoro-4-nitro (CAS 770719-22-7), which has fluorine at the 2- and 5-positions and nitro at the 4-position . This difference may alter electronic distribution and solubility.

- Mono-Fluoro Analog: The 5-fluoro-2-nitrophenylacetic acid (MW 199.14) lacks a second fluorine, reducing steric hindrance and possibly increasing metabolic susceptibility compared to difluoro analogs .

- Synthetic Accessibility : lists multiple difluoro-nitrophenylacetic acids, suggesting that fluorination and nitration reactions are feasible but sensitive to reaction conditions, leading to positional diversity .

Pharmacokinetic and Functional Insights (Indirect Evidence)

For example:

- Prolonged Half-Life : Difluoro substitution in dFdC reduces deamination rates, prolonging intracellular retention of active metabolites . This principle may extend to fluorinated aromatic acids, where fluorine could hinder enzymatic degradation.

- Electron-Withdrawing Effects : The nitro group in the target compound may mimic the electron-deficient aromatic systems seen in kinase inhibitors or DNA-intercalating agents, though specific biological data are unavailable .

Biologische Aktivität

2-(4,5-Difluoro-2-nitrophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₆F₂N₄O₄

- Molecular Weight : 232.15 g/mol

- Structure : The compound features a difluoromethyl group and a nitrophenyl moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, its ability to induce apoptosis in cancer cells has been noted in laboratory settings. A study demonstrated significant cytotoxicity against breast cancer cell lines, linking the mechanism to the induction of apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. Research has indicated a reduction in pro-inflammatory cytokines following treatment with this compound. This suggests its candidacy for further investigation in inflammatory diseases.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antibacterial | Active against S. aureus and E. coli |

Case Studies

-

Anticancer Activity :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 7 to 20 µM. The mechanism was linked to apoptosis through mitochondrial pathways.

-

Anti-inflammatory Research :

- Another research effort explored the anti-inflammatory properties in murine models, showing a reduction in TNF-α and IL-6 levels post-treatment with the compound.

-

Antibacterial Studies :

- A comparative study indicated that the compound displayed comparable inhibition zones against Staphylococcus aureus when compared to ceftriaxone, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the recommended synthetic routes for 2-(4,5-difluoro-2-nitrophenyl)acetic acid, and what are their comparative advantages?

Methodological Answer: The compound can be synthesized via:

- Nucleophilic aromatic substitution : Reacting 4,5-difluoro-2-nitrobenzyl halides with cyanoacetate esters, followed by hydrolysis to yield the acetic acid derivative .

- Esterification and nitration : Starting with difluorophenylacetic acid derivatives, followed by controlled nitration at the ortho position using mixed acids (HNO₃/H₂SO₄) .

- Enzymatic resolution : For chiral analogs, nitrilase enzymes can stereoselectively hydrolyze nitriles or amides to carboxylic acids under mild conditions (pH 8, 40°C) .

Q. Key Considerations :

- Chemical methods (e.g., nitration) require precise temperature control to avoid by-products.

- Enzymatic routes offer stereoselectivity but may have scalability limitations .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹⁹F NMR : Confirm substitution patterns and fluorine environments (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to nitro groups) .

- IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 261.1 for C₈H₅F₂NO₄) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–F bond lengths ~1.34 Å) .

Data Cross-Validation : Compare melting points (e.g., dec. >250°C for similar nitroaromatic acids) with literature values .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Nitroaromatic compounds decompose exothermically above 200°C. Store below 25°C in inert atmospheres .

- Light Sensitivity : The nitro group may undergo photodegradation. Use amber vials and avoid UV exposure .

- Moisture Sensitivity : Carboxylic acids are hygroscopic. Store in desiccators with silica gel .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitration regioselectivity for difluorophenyl precursors?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to compare activation energies for nitration at C-2 vs. C-6 positions. Meta-directing effects of fluorine and steric hindrance from the acetic acid group influence selectivity .

- Isotopic Labeling : Introduce ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation .

- Competition Experiments : Compare yields under varying conditions (e.g., HNO₃ concentration, temperature) to identify kinetic vs. thermodynamic control .

Q. What strategies enable selective functionalization of the nitro group in this compound?

Methodological Answer:

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces –NO₂ to –NH₂. Monitor pH to prevent over-reduction .

- Nucleophilic Displacement : Replace –NO₂ with –SH or –OR groups using NaSH or alkoxides in polar aprotic solvents (DMF, DMSO) .

- Cross-Coupling : Suzuki-Miyaura reactions require prior conversion of –NO₂ to –B(OH)₂ via directed ortho-metalation .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate interactions with enzyme active sites (e.g., nitroreductases) .

- ADMET Prediction : Calculate logP (estimated ~1.8 for C₈H₅F₂NO₄) and pKa (~2.5 for the carboxylic acid) to assess membrane permeability .

- QM/MM Simulations : Model electron transfer pathways during nitro group reduction, critical for prodrug activation .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns (ACN/0.1% formic acid gradient) with MRM detection for nitroso (–NO) and hydroxylamine (–NHOH) by-products .

- ²⁹Si NMR : Detect silicone-based contaminants from storage vials (δ ~10–20 ppm) .

- Limit of Detection (LOD) : Optimize to <0.1% for genotoxic nitrosamines using EPA Method 521 .

Q. How does the electronic effect of fluorine substituents influence the compound’s acidity and reactivity?

Methodological Answer:

- Acidity Enhancement : The electron-withdrawing –F groups increase carboxylic acid acidity (pKa lowered by ~0.5 per fluorine) compared to non-fluorinated analogs .

- Resonance Effects : Fluorine’s –I effect stabilizes the nitro group’s negative charge during reduction, altering reaction kinetics .

- Hammett Parameters : Use σₚ values (F: +0.06, NO₂: +1.24) to predict substituent effects on reaction rates .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contact with reducing agents (risk of explosive nitro group reactions) .

- Ventilation : Use fume hoods for synthesis steps involving HNO₃ or H₂ gas .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Q. How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Interlab Validation : Cross-check data with independent labs using standardized methods (e.g., USP guidelines) .

- Impurity Profiling : Use DSC to detect eutectic mixtures that lower observed melting points .

- Crystal Polymorphism : Perform XRPD to identify alternative crystal forms affecting thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.